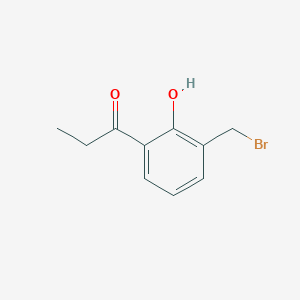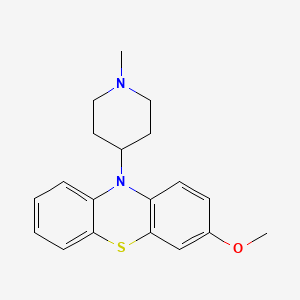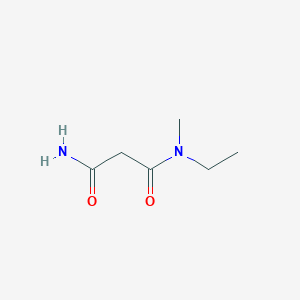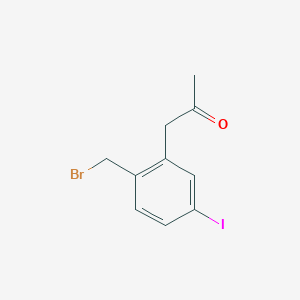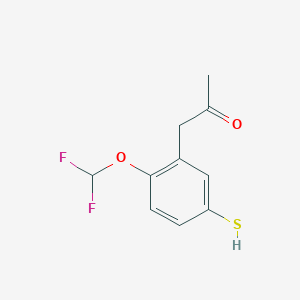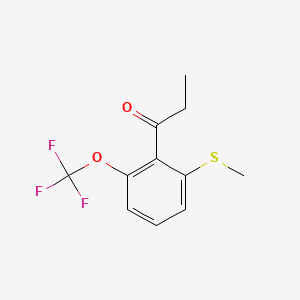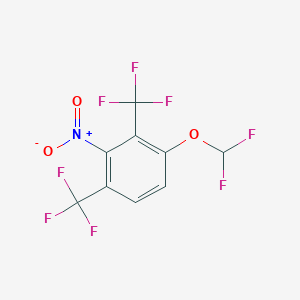
1-Methyl-2,3-dihydro-1H-borole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,3-dihydro-1H-borole is an organoboron compound that features a five-membered ring structure containing both boron and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-2,3-dihydro-1H-borole can be synthesized through several methods. One common approach involves the reaction of a boron-containing precursor with an appropriate nitrogen-containing compound under controlled conditions. For instance, the reaction of boron trichloride with a suitable amine in the presence of a reducing agent can yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organoboron chemistry can be applied. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2,3-dihydro-1H-borole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into different boron-containing species.
Substitution: The boron atom in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups into the borole ring.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,3-dihydro-1H-borole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It can be used in the development of new materials with specific electronic or mechanical properties.
Wirkmechanismus
The mechanism by which 1-Methyl-2,3-dihydro-1H-borole exerts its effects is related to its ability to interact with various molecular targets. The boron atom in the ring can form stable complexes with other molecules, influencing their reactivity and stability. This interaction can affect various biochemical pathways, making the compound useful in both chemical and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2,3-dihydro-1H-indole: Similar in structure but contains a nitrogen atom instead of boron.
1-Methyl-2,3-dihydro-1H-pyrrole: Another similar compound with a nitrogen atom in the ring.
1-Methyl-2,3-dihydro-1H-pyridine: Contains a nitrogen atom and has different electronic properties.
Uniqueness
1-Methyl-2,3-dihydro-1H-borole is unique due to the presence of the boron atom in its ring structure. This gives it distinct electronic properties compared to its nitrogen-containing analogs, making it valuable for specific applications in materials science and chemistry.
Eigenschaften
CAS-Nummer |
102618-33-7 |
|---|---|
Molekularformel |
C5H9B |
Molekulargewicht |
79.94 g/mol |
IUPAC-Name |
1-methyl-2,3-dihydroborole |
InChI |
InChI=1S/C5H9B/c1-6-4-2-3-5-6/h2,4H,3,5H2,1H3 |
InChI-Schlüssel |
ZSMSKWKJBLDXDE-UHFFFAOYSA-N |
Kanonische SMILES |
B1(CCC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)met hyl)-1H-imidazole-5-carboxylate](/img/structure/B14064600.png)

